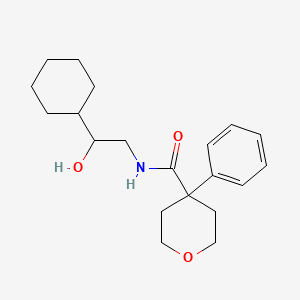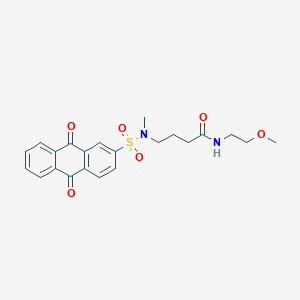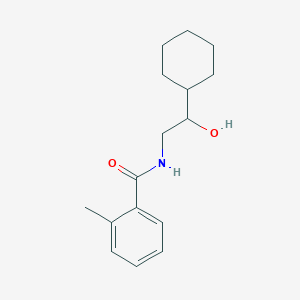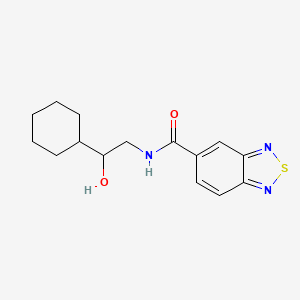
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide (NCHEC-4-POC) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the oxane family of compounds, which have been used for various medical and industrial purposes. NCHEC-4-POC has been studied for its potential to inhibit the activity of certain enzymes, as well as its potential to act as a chemopreventive agent in cancer.
科学的研究の応用
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been studied for its potential to act as a chemopreventive agent in cancer. It has been shown to inhibit the growth of certain cancer cell lines, including those of breast, prostate, and lung cancer.
作用機序
The exact mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as COX-2. It has also been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of certain enzymes, such as COX-2. In addition, it has been shown to act as an antioxidant, which may help to reduce the damage caused by free radicals. It has also been shown to have anti-inflammatory properties and to reduce the growth of certain cancer cell lines.
実験室実験の利点と制限
The advantages of using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments include its ability to inhibit the activity of certain enzymes, its antioxidant properties, and its potential to act as a chemopreventive agent in cancer. However, there are some limitations to using N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in lab experiments. For example, it is not yet fully understood how N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide works, and its effects may differ depending on the cell type or tissue being studied.
将来の方向性
Future research on N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies could be conducted to determine the optimal dose and formulation of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide for various therapeutic uses. Additionally, further research could be conducted to explore the potential synergistic effects of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide with other drugs or compounds. Finally, further studies could be conducted to explore the potential of N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide as a chemopreventive agent in cancer.
合成法
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide can be synthesized in a few different ways. One method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 70%. Another method involves the reaction of 2-cyclohexyl-2-hydroxyethyl amine with 4-phenyloxane-4-carboxylic acid chloride in aqueous acetonitrile. This reaction produces N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide in a yield of approximately 90%.
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c22-18(16-7-3-1-4-8-16)15-21-19(23)20(11-13-24-14-12-20)17-9-5-2-6-10-17/h2,5-6,9-10,16,18,22H,1,3-4,7-8,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXCGNRYCCYUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol dihydrochloride](/img/structure/B6495184.png)
![3-(2-{4-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6495192.png)



![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6495222.png)

![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)